2,6-Dihydroxy-5-phenylnicotinonitrile
Description
2,6-Dihydroxy-5-phenylnicotinonitrile is a pyridine-derived compound featuring hydroxyl groups at the 2- and 6-positions, a phenyl substituent at the 5-position, and a nitrile group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to halogenated analogs.
Properties
CAS No. |
10177-05-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.2g/mol |
IUPAC Name |
6-hydroxy-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-9-6-10(12(16)14-11(9)15)8-4-2-1-3-5-8/h1-6H,(H2,14,15,16) |
InChI Key |
ZGXFKVQVZHBJDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-dihydroxy-5-phenylnicotinonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Differences
*Similarity scores derived from structural fingerprint comparisons (e.g., Tanimoto coefficients) .
Physicochemical Properties
- Melting Points: Chlorinated analogs (e.g., 2,6-dichloro-5-phenylnicotinonitrile) exhibit lower polarity and higher melting points (~250–280°C) due to strong van der Waals interactions . In contrast, hydroxylated derivatives likely have lower melting points but broader solubility in polar solvents (e.g., DMSO, water) due to hydrogen bonding .
- Spectroscopic Profiles :
- IR : Hydroxyl groups produce broad O–H stretches (~3446 cm⁻¹) , absent in chloro/fluoro analogs.
- NMR : Aromatic protons in hydroxylated compounds show downfield shifts due to electron-withdrawing –OH groups, whereas chloro substituents cause distinct splitting patterns (e.g., δ 7.25–8.36 in DMSO-d₆ for nitro-phenyl analogs) .
- Solubility : Chloro/fluoro derivatives are sparingly soluble in water but dissolve in organic solvents (e.g., DCM, acetone) . Hydroxylated variants likely exhibit improved aqueous solubility.
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